2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione
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Overview
Description
2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine. One common method is the reaction of phthalic anhydride with N-ethyl-3-methylaniline under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as toluene or xylene, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted isoindole-1,3-dione compounds .
Scientific Research Applications
2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It can also interact with DNA and proteins, affecting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative with similar biological activities.
N-ethylphthalimide: Similar structure but lacks the 3-methyl group on the aniline moiety.
N-methylphthalimide: Similar structure but lacks the ethyl group on the aniline moiety
Uniqueness
2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione is unique due to the presence of both the N-ethyl and 3-methyl groups on the aniline moiety. This structural feature enhances its biological activity and makes it a valuable compound for various applications .
Properties
CAS No. |
2498-01-3 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19(14-8-6-7-13(2)11-14)12-20-17(21)15-9-4-5-10-16(15)18(20)22/h4-11H,3,12H2,1-2H3 |
InChI Key |
XBEAZSQTBZLQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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